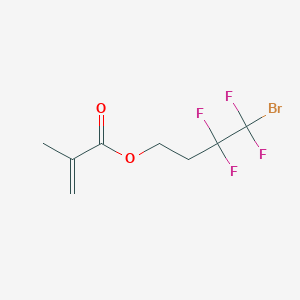
4-Bromo-3,3,4,4-tetrafluorobutyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3,3,4,4-tetrafluorobutyl methacrylate is an organofluorine compound with the molecular formula C8H7BrF4O2. This compound is notable for its unique combination of bromine and fluorine atoms, which impart distinct chemical properties. It is primarily used in the synthesis of specialized polymers and materials due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,3,4,4-tetrafluorobutyl methacrylate typically involves the reaction of 4-Bromo-3,3,4,4-tetrafluorobutanol with methacrylic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate esterification. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps like distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3,3,4,4-tetrafluorobutyl methacrylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new functionalized derivatives.
Polymerization: The methacrylate group allows the compound to participate in radical polymerization reactions, forming polymers with unique properties.
Addition Reactions: The double bond in the methacrylate group can undergo addition reactions with various reagents, including hydrogen, halogens, and other electrophiles.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Radical Initiators: Peroxides and azo compounds are used to initiate polymerization reactions.
Electrophiles: Halogens and hydrogen halides are used in addition reactions.
Major Products
Functionalized Derivatives: Substitution reactions yield compounds with new functional groups.
Polymers: Radical polymerization produces high-molecular-weight polymers.
Addition Products: Addition reactions result in saturated or halogenated derivatives.
Scientific Research Applications
4-Bromo-3,3,4,4-tetrafluorobutyl methacrylate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of fluorinated polymers, which have applications in coatings, adhesives, and sealants.
Biology: The compound’s derivatives are explored for their potential use in drug delivery systems and biomedical materials due to their biocompatibility and stability.
Medicine: Research is ongoing into the use of fluorinated compounds in pharmaceuticals, where they can enhance the metabolic stability and bioavailability of drugs.
Industry: The compound is used in the production of specialty materials with unique properties such as hydrophobicity, chemical resistance, and thermal stability.
Mechanism of Action
The mechanism of action of 4-Bromo-3,3,4,4-tetrafluorobutyl methacrylate primarily involves its reactivity towards nucleophiles and radicals. The bromine atom acts as a leaving group in substitution reactions, allowing the introduction of various functional groups. The methacrylate group undergoes radical polymerization, forming polymers with distinct properties. The fluorine atoms contribute to the compound’s stability and resistance to degradation.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3,3,4,4-tetrafluorobutanol
- 4-Bromo-3,3,4,4-tetrafluorobutene
- 3,3,4,4-Tetrafluorobutyl methacrylate
Uniqueness
4-Bromo-3,3,4,4-tetrafluorobutyl methacrylate is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and stability. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in polymer synthesis and material science.
Properties
Molecular Formula |
C8H9BrF4O2 |
|---|---|
Molecular Weight |
293.05 g/mol |
IUPAC Name |
(4-bromo-3,3,4,4-tetrafluorobutyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H9BrF4O2/c1-5(2)6(14)15-4-3-7(10,11)8(9,12)13/h1,3-4H2,2H3 |
InChI Key |
GVNONFRLPJCUQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCC(C(F)(F)Br)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





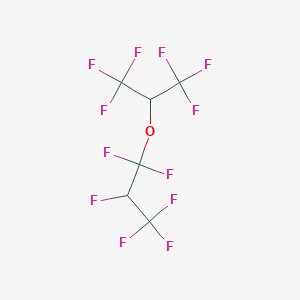
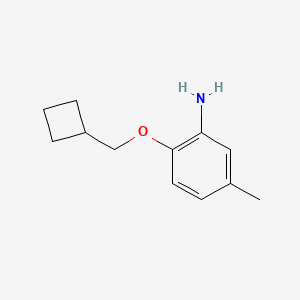
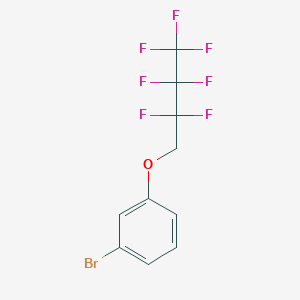
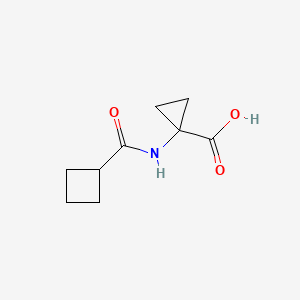

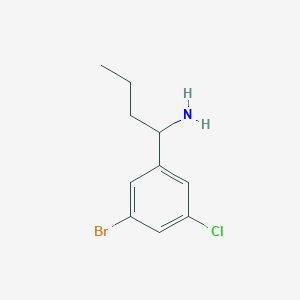

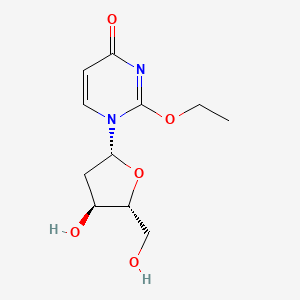


![Benzene, 1-ethoxy-2,3-difluoro-4-[(4-pentylphenyl)ethynyl]-](/img/structure/B12081307.png)
